molecular formula C25H26F3NO6 B5401620 3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5401620
M. Wt: 493.5 g/mol
InChI Key: HPYXCGBMURJEMX-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the chromenone core, which can be achieved through a Friedel-Crafts acylation reaction.

    Incorporation of the Morpholine Derivative: The morpholine derivative can be introduced through a nucleophilic substitution reaction, where the morpholine ring is attached to the chromenone core via a suitable linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used (e.g., sodium borohydride or lithium aluminum hydride).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • (3,4-Dimethoxyphenyl)methylamine

Uniqueness

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3NO6/c1-13-10-29(11-14(2)34-13)12-17-18(30)7-6-16-22(31)21(24(25(26,27)28)35-23(16)17)15-5-8-19(32-3)20(9-15)33-4/h5-9,13-14,30H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYXCGBMURJEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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